Dexamethasone 21-(sodium hydrogen phosphate)
Overview
Description
Dexamethasone 21-(sodium hydrogen phosphate): is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties. It is a derivative of dexamethasone, modified to enhance its solubility and stability for various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 21-(sodium hydrogen phosphate) typically begins with dexamethasone acetate epoxide as the starting material. The process involves several key steps:
Ring-Opening Reaction: Dexamethasone acetate epoxide undergoes a ring-opening reaction.
Recrystallization: The product is recrystallized to purify it.
Base-Catalyzed Hydrolysis: The compound is hydrolyzed using a base.
Esterification: Pyrophosphoryl chloride is used for esterification.
Neutralization and Salification: The product is neutralized and converted into its sodium salt form.
Industrial Production Methods: In industrial settings, the production of dexamethasone 21-(sodium hydrogen phosphate) involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dexamethasone 21-(sodium hydrogen phosphate) can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced, although this is less common in typical applications.
Substitution: Substitution reactions can occur, especially involving the phosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Phosphorylation reagents such as pyrophosphoryl chloride are used.
Major Products:
Oxidation: Oxidized derivatives of dexamethasone.
Reduction: Reduced forms of dexamethasone.
Substitution: Various phosphorylated derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes .
Medicine:
- Widely used in the treatment of inflammatory and autoimmune conditions.
- Utilized in cancer therapy to manage side effects such as nausea and inflammation .
Industry:
Mechanism of Action
Molecular Targets and Pathways: Dexamethasone 21-(sodium hydrogen phosphate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Betamethasone 21-(sodium hydrogen phosphate): Similar in structure and function but differs in potency and side effect profile.
Hydrocortisone 21-(sodium hydrogen phosphate): Less potent but commonly used for its broader safety profile.
Uniqueness: Dexamethasone 21-(sodium hydrogen phosphate) is unique due to its high potency and long duration of action, making it particularly effective for severe inflammatory and autoimmune conditions .
Properties
IUPAC Name |
sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFYYBWKRACSJ-WKSAPEMMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FNaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940150 | |
Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-92-7 | |
Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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